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molecular formula H4NaO5S B1196930 Sodium sulfate decahydrate CAS No. 7727-73-3

Sodium sulfate decahydrate

Cat. No. B1196930
M. Wt: 139.09 g/mol
InChI Key: IKUVTICOFCNXDT-UHFFFAOYSA-N
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Patent
US04903493

Procedure details

As illustrated in FIG. 5, the improved composition is presently formed by first mixing 200 lbs. of anhydrous sodium sulfate with 60 gallons of water and agitation to create an aqueous solution which is approximately 26% by weight, sodium sulfate. The water is preheated to 120° to 150° F., and normally 145° F. After the saturated solution-slurry has been formed, 16 pounds of a hydrophilic suspension agent such as CAB-O-SIL, by Cabot Corporation (fumed silicon dioxide) is then added to the solution with a gentle, low shear agitation, such as that imparted by a jet mixer, to achieve a total weight of 1.5 to 2.5% in the final composition. After the CAB-O-SIL has been evenly dispersed, an additional 340 lbs., or 20 to 25% by weight of anhydrous sodium sulfate is added with agitation at 120° to 140° F. to form a slurry that is approximately 51% by weight of sodium sulfate. This slurry may then be cast into any desired form, and then cooled below 90° to form sodium sulfate decahydrate, with evenly dispersed finely divided crystalline anhydrous sodium sulfate particles therein. Nucleation agents are no longer necessary. The resulting composition is a hard white crystalline block of decahydrate salt and sodium sulfate crystals interlinked together by hydrogen bonding with the long chain fumed silicon dioxide hydroxyl groups The improved composition also results in a superior performance, having approximately twice the heat absorption characteristics of the prior art "salt foam." It is estimated that the latent heat of the improved composition is approximately 83 BTU per pound (46 cal/g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrophilic suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
sodium sulfate decahydrate

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+].[O:8]=[Si]=O>O>[OH2:2].[OH2:8].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+:6].[Na+:6] |f:0.1.2,5.6.7.8.9.10.11.12.13.14.15.16.17|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
hydrophilic suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Si]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the improved composition is presently formed
ADDITION
Type
ADDITION
Details
by first mixing 200 lbs
CUSTOM
Type
CUSTOM
Details
is preheated to 120° to 150° F.
CUSTOM
Type
CUSTOM
Details
normally 145° F
CUSTOM
Type
CUSTOM
Details
After the saturated solution-slurry has been formed
CUSTOM
Type
CUSTOM
Details
to form a slurry that
TEMPERATURE
Type
TEMPERATURE
Details
cooled below 90°

Outcomes

Product
Name
sodium sulfate decahydrate
Type
product
Smiles
O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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